molecular formula C19H19FN2O3 B2381375 3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941979-67-5

3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2381375
CAS No.: 941979-67-5
M. Wt: 342.37
InChI Key: HTBSQKJWRFGERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a methoxy group, and a piperidinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction between a suitable piperidine derivative and an appropriate electrophile.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl group on the aromatic ring.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).

    Amidation: The final step involves the formation of the benzamide core through an amidation reaction between the fluorinated aromatic compound and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and selectivity. The piperidinyl group may enhance the compound’s ability to cross biological membranes and reach its target site. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-[4-methoxyphenyl]benzamide: Lacks the piperidinyl group, which may affect its biological activity and pharmacokinetic properties.

    N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide: Lacks the fluorine atom, which may influence its binding affinity and selectivity.

    3-fluoro-N-[4-methoxyphenyl]acetamide: Contains an acetamide group instead of a benzamide group, which may alter its chemical reactivity and biological activity.

Uniqueness

3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to the combination of its fluorine atom, methoxy group, and piperidinyl group, which collectively contribute to its distinct chemical and biological properties

Properties

IUPAC Name

3-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-25-17-9-8-15(12-16(17)22-10-3-2-7-18(22)23)21-19(24)13-5-4-6-14(20)11-13/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBSQKJWRFGERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.